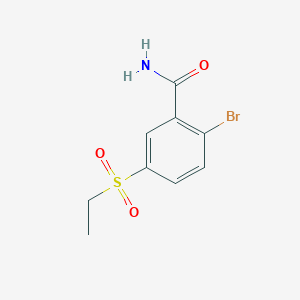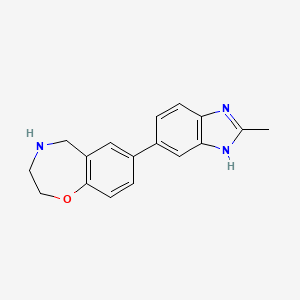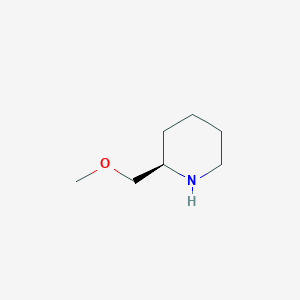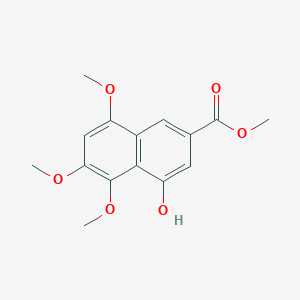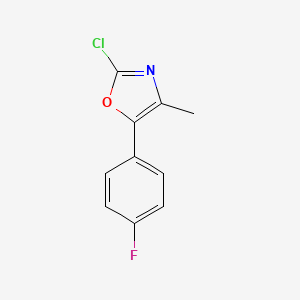
2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a chloro group, a fluorophenyl group, and a methyl group attached to an oxazole ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-chloroaniline with 4-fluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups.
科学的研究の応用
2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-iodophenyl-4-fluorophenylmethanone
- 2-Chloro-5-fluorophenyl-4-iodophenylmethanone
- 2-Chloro-5-iodophenyl-4-ethoxyphenylmethanone
Uniqueness
2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole stands out due to its unique combination of chloro, fluorophenyl, and methyl groups attached to an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H7ClFNO |
|---|---|
分子量 |
211.62 g/mol |
IUPAC名 |
2-chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7ClFNO/c1-6-9(14-10(11)13-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChIキー |
XQQUDHOTETWWFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)Cl)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


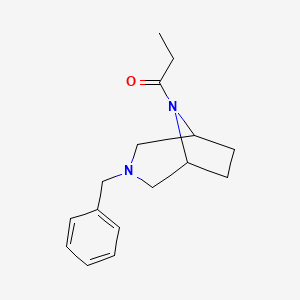
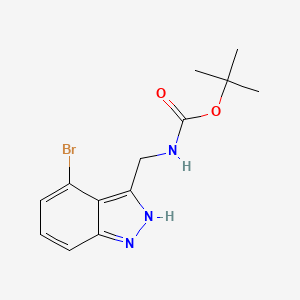
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)
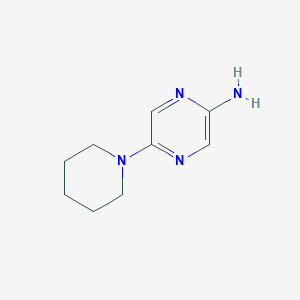
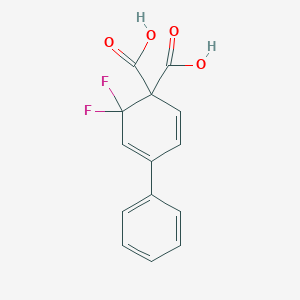
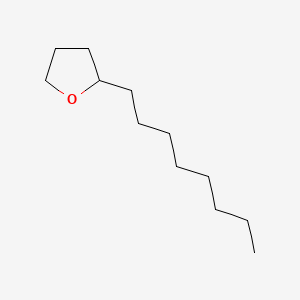
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

